(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
N-[C-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-2-6-17(7-3-15)19(22-20(28)23-10-12-27-13-11-23)21-14-16-4-8-18(9-5-16)24(25)26/h2-9H,10-14H2,1H3,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHXKLYDQRWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is a morpholine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring connected to a thioamide group, which is essential for its biological activity. The structural formula can be represented as follows:
Key structural characteristics include:
- Morpholine Ring : Provides a unique pharmacophore.
- Thioamide Group : Implicated in various biological interactions.
- Nitrobenzyl and p-Tolyl Substituents : Enhance lipophilicity and may influence receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of morpholine-4-carbothioamide exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives range from 0.22 to 0.25 µg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Staphylococcus epidermidis | 0.23 | 0.26 | Bactericidal |
The compound also inhibits biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has shown activity against various cancer cell lines, with mechanisms potentially involving the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in DNA replication and synthesis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and DHFR, leading to disrupted cellular processes in bacteria and cancer cells.
- Biofilm Disruption : It interferes with the formation of biofilms, enhancing the efficacy of other antimicrobial agents like Ciprofloxacin .
- Cytotoxicity : Studies have indicated low cytotoxic effects on human cells, with IC50 values greater than 60 µM, suggesting a favorable safety profile .
Study 1: Antimicrobial Efficacy
In a controlled study, several derivatives of morpholine-4-carbothioamide were synthesized and evaluated for their antimicrobial properties. Among them, the nitrobenzyl derivative exhibited superior activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for further development .
Study 2: Anticancer Potential
A comparative analysis of different morpholine derivatives revealed that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
N-(p-Tolyl)morpholine-4-carbothioamide (3o)
- Structure: Lacks the 4-nitrobenzylimino group, featuring only a p-tolyl substituent.
- Synthesis : Yielded 87% as a white solid (m.p. 146–148°C) via column chromatography .
N-Phenylmorpholine-4-carbothioamide
- Structure : Substituted with a phenyl group instead of p-tolyl or nitrobenzyl.
- Molecular Data : Molecular formula C₁₁H₁₄N₂OS (mass 222.306) .
- Key Differences: The simpler phenyl group decreases steric hindrance compared to p-tolyl, possibly enhancing solubility in non-polar solvents.
N-(4-Trifluoromethylphenyl) Derivatives (Compound 11)
- Structure : Contains trifluoromethyl groups, which are highly electron-withdrawing and lipophilic .
- Key Differences : The CF₃ group increases metabolic stability and lipophilicity compared to the nitro group, which may influence bioavailability.
Physicochemical Properties
The substituents significantly impact physical properties:
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Physical Form |
|---|---|---|---|---|
| (E)-N-(((4-Nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide | 4-Nitrobenzyl, p-tolyl | Data not provided | N/A | N/A |
| N-(p-Tolyl)morpholine-4-carbothioamide (3o) | p-Tolyl | 146–148 | 87 | White solid |
| N-Phenylmorpholine-4-carbothioamide | Phenyl | Data not provided | N/A | N/A |
| N-(4-Trifluoromethylphenyl) derivative (11) | 4-Trifluoromethylphenyl | N/A | N/A | N/A |
Reactivity and Functional Group Effects
- Nitro Group (Target Compound) : Enhances electrophilic reactivity at the benzyl position, facilitating nucleophilic attacks or reductions. This contrasts with the CF₃ group in compound 11, which stabilizes adjacent positions against electrophiles .
- Thiourea Core: Common to all analogues, enabling metal coordination and hydrogen bonding.
Spectroscopic and Analytical Data
- Infrared (IR) Spectroscopy : All analogues show characteristic C=S stretches near 1200–1250 cm⁻¹ and N–H stretches around 3300 cm⁻¹ .
- NMR Spectroscopy : The target compound’s ¹H NMR would display distinct aromatic signals for the nitrobenzyl (δ 8.2–8.4 ppm) and p-tolyl (δ 2.3 ppm for CH₃) groups, differentiating it from analogues like 3o, which lacks nitrobenzyl signals .
Q & A
Q. What are the recommended synthetic strategies for (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-nitrobenzaldehyde with p-toluidine to form the imine intermediate.
- Step 2 : Reaction with morpholine-4-carbothioic acid or its derivatives under controlled temperatures (60–80°C) in anhydrous solvents like THF or DCM .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the (E)-isomer.
Key challenges include avoiding isomerization during purification and ensuring high yields (>70%) through stoichiometric optimization .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirm the presence of C=S (1050–1250 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm for CH₂ groups), nitrobenzyl protons (δ 8.2–8.4 ppm), and p-tolyl methyl (δ 2.3 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₂₀H₂₂N₄O₃S; calculated m/z 398.14) .
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation via:
- Hydrolysis of the thiourea moiety in humid environments.
- Photodegradation of the nitro group under UV light .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions in enzyme inhibition or cytotoxicity data may arise from:
- Purity variations : Use HPLC (≥95% purity) to standardize assays.
- Assay conditions : Optimize buffer pH (e.g., 7.4 for physiological relevance) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Target specificity : Perform kinase profiling or competitive binding assays to rule off-target effects .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient nitro group as a reactive site) .
- Molecular Docking : Simulate binding to enzymes like EGFR or HDACs using AutoDock Vina; prioritize derivatives with lower binding energies (ΔG < –8 kcal/mol) .
- ADMET Prediction : Use SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .
Q. How can reaction conditions be optimized to suppress byproducts during synthesis?
Common byproducts (e.g., Z-isomer or oxidized thiols) are minimized by:
Q. What strategies validate the compound’s mechanism of action in cellular pathways?
- Gene Knockdown : Use siRNA targeting hypothesized pathways (e.g., MAPK/ERK) to confirm dependency.
- Metabolic Profiling : LC-MS-based metabolomics to identify altered metabolites (e.g., ATP depletion in cancer cells) .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., p-Akt, p-STAT3) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
